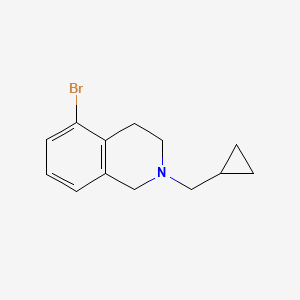
Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate is a complex organic compound with the molecular formula C34H70NO10P. It is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it a versatile molecule in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate typically involves the esterification of glycerol with tetradecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and solubility.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate has numerous scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol, ammonium salt
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
Comparison
Compared to these similar compounds, Ammonium 2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate has a unique combination of hydrophobic and hydrophilic regions, enhancing its versatility in various applications. Its specific structure allows for more targeted interactions with lipid membranes, making it particularly useful in drug delivery and membrane studies .
Eigenschaften
Molekularformel |
C34H70NO10P |
|---|---|
Molekulargewicht |
683.9 g/mol |
IUPAC-Name |
azanium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3 |
InChI-Schlüssel |
XDGIUHZTOUFLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)






![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)
